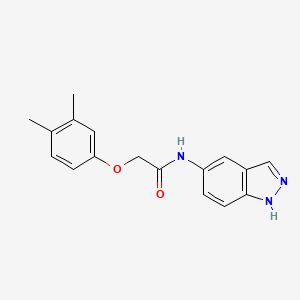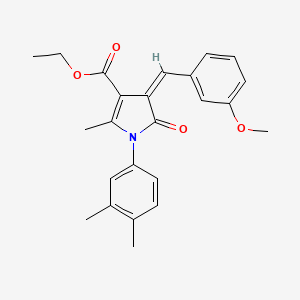![molecular formula C19H18N4O2S B4664349 N-1,3-benzodioxol-5-yl-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4664349.png)
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTU and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BPTU is not fully understood. However, it has been suggested that BPTU exerts its effects by inhibiting various enzymes and signaling pathways. In cancer treatment, BPTU has been shown to inhibit the activity of matrix metalloproteinases, which play a critical role in tumor invasion and metastasis. In neuroprotection, BPTU has been shown to inhibit the activity of cyclooxygenase-2, which is involved in neuroinflammation. In antimicrobial activity, BPTU has been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
BPTU has been shown to exhibit various biochemical and physiological effects. In cancer treatment, BPTU has been shown to induce apoptosis and inhibit angiogenesis. In neuroprotection, BPTU has been shown to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, BPTU has been shown to disrupt the cell membranes of microorganisms, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
BPTU has several advantages for lab experiments, including its potent activity against various microorganisms and its ability to inhibit the growth of cancer cells. However, BPTU also has some limitations, including its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for BPTU research, including the development of more selective analogs with reduced toxicity and improved efficacy. Additionally, BPTU could be further studied for its potential applications in other fields, such as antiviral activity and anti-inflammatory activity.
Conclusion:
In conclusion, BPTU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU has been synthesized using different methods and has been extensively studied for its potential applications in cancer treatment, neuroprotection, and antimicrobial activity. BPTU exerts its effects by inhibiting various enzymes and signaling pathways and has been shown to exhibit various biochemical and physiological effects. While BPTU has several advantages for lab experiments, it also has some limitations, and there are several future directions for BPTU research.
Applications De Recherche Scientifique
BPTU has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, BPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, BPTU has been shown to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, BPTU has been shown to exhibit potent activity against various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-2-4-14(5-3-13)11-23-9-8-18(22-23)21-19(26)20-15-6-7-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3,(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULUSSLCVKZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4664287.png)
![[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]acetic acid](/img/structure/B4664300.png)


![2-{2-[(biphenyl-4-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4664315.png)
![N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4664317.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4664319.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4664329.png)

![ethyl N-{[(3-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4664339.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4664367.png)